molecular formula C8H8BBrO3 B1273707 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid CAS No. 690632-72-5

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid

Cat. No. B1273707
M. Wt: 242.86 g/mol
InChI Key: BSSWVOKZPQTKGW-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid, is not directly mentioned in the provided papers. However, the papers do discuss related brominated furan and benzoic acid derivatives, which can offer insights into the chemical behavior and synthesis of structurally similar compounds. For instance, brominated furanones and isobenzofuranones have been synthesized from maleic and phthalic anhydrides, respectively, and have shown potential as inhibitors of microbial quorum sensing . Additionally, brominated derivatives of dihydroxybenzoic acid have been synthesized and structurally characterized, providing a foundation for understanding the properties of brominated aromatic compounds .

Synthesis Analysis

The synthesis of brominated furan and benzoic acid derivatives typically involves starting from commercially available anhydrides. For example, (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones are prepared from maleic anhydrides and phthalic anhydrides, respectively, with key steps including debrominative decarboxylation or bromodecarboxylation reactions . Another approach involves the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can undergo further transformations through palladium-catalyzed cross-coupling reactions . These methods could potentially be adapted for the synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using techniques such as single-crystal X-ray diffraction. For instance, the structural analysis of 4-bromo-3,5-dihydroxybenzoic acid and its supramolecular assemblies with N-donor compounds has been conducted, revealing the presence of hydrogen bonding interactions and the formation of cyclic networks . These findings suggest that the molecular structure of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid would likely exhibit similar interactions due to the presence of the bromo and boronic acid functional groups, which are known to participate in hydrogen bonding and coordination with other molecules.

Chemical Reactions Analysis

The brominated compounds discussed in the papers are reactive intermediates that can participate in various chemical reactions. For example, the brominated furanones have been investigated for their ability to interfere with microbial communication and biofilm formation, indicating their potential as bioactive molecules . The brominated isobenzofuranones can be further elaborated via palladium-catalyzed cross-coupling reactions or converted to other heterocycles . These reactions highlight the versatility of brominated aromatic compounds in synthetic chemistry, which would also apply to 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid, as it contains reactive bromo and boronic acid groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid are not directly reported in the provided papers, the properties of related compounds can be inferred. Brominated aromatic compounds typically exhibit significant reactivity due to the presence of the bromine atom, which can be involved in electrophilic substitution reactions. The boronic acid group is known for its ability to form reversible covalent bonds with diols and other Lewis bases, which is important in Suzuki coupling reactions and in the formation of supramolecular structures . These properties suggest that 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid would have similar reactivity and potential for forming complex structures through reversible bonding.

Scientific Research Applications

Synthesis and Medicinal Chemistry

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid is a compound that has found applications in various fields of synthesis and medicinal chemistry. For instance, its derivatives, such as 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, have been synthesized and evaluated for analgesic activity, demonstrating potent analgesic activity with low gastric irritancy (Boyle et al., 1986). Additionally, the synthesis of 6,7-dichloro-2,3-dihydro-2-benzo[b]furancarboxylic acid derivatives, displaying significant natriuretic activities, illustrates another facet of its medicinal applications (Ohsugi et al., 1989).

Advanced Synthesis Techniques

The synthesis of compounds like 6-cyanobenzo[b]furan-2-boronic acid pinacol ester, a derivative of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid, showcases advanced synthesis techniques. This compound is a useful scaffold for constructing specific compounds or compound libraries with benzofuran cores, achieved through methods like per-iodination/de-iodination strategy coupled with Sonogashira alkynylation and Cu-catalyzed heteroannulation (Williams et al., 2013).

Cytotoxicity Testing for Cancer Research

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid derivatives have also been explored in the context of cancer research. Synthesized compounds were evaluated for in vitro cytotoxicity on human cancer cell lines, demonstrating good inhibiting abilities, particularly on Hep-G2 cells. This indicates its potential use in developing cancer therapeutics (Công et al., 2020).

Chemical Properties and Structural Characterization

The chemical properties and structural characterization of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid and its derivatives have been studied extensively. For example, the investigation of bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one provides insights into the chemical behavior of similar compounds (Drewry & Scrowston, 1969).

Chemosensor Systems and Luminescence Properties

The compound's derivatives have been used to synthesize dibenzo(benzo)-18-crown-6-containing N-arylimines, which exhibit interesting spectral luminescence properties. These properties are particularly notable in solutions of 6-bromo- and 6-nitro-substituted compounds, indicating a potential application in chemosensor systems with intramolecular charge transfer (Dubonosov et al., 2009).

properties

IUPAC Name

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSWVOKZPQTKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1OCC2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383429
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid

CAS RN

690632-72-5
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Picaud, M Strocchia, S Terracciano… - Journal of Medicinal …, 2015 - ACS Publications
The 2-amine-9H-purine scaffold was identified as a weak bromodomain template and was developed via iterative structure based design into a potent nanomolar ligand for the …
Number of citations: 76 pubs.acs.org

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